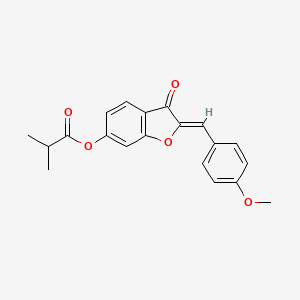

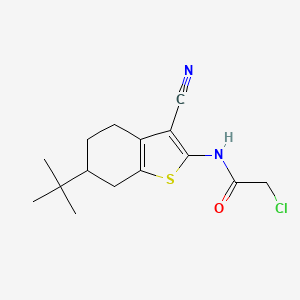

![molecular formula C12H12N2O4 B2722178 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde CAS No. 1090754-06-5](/img/structure/B2722178.png)

4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Green Synthesis and Catalysis

The synthesis of novel trifluoromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid highlights an approach to green chemistry. This method emphasizes recoverable catalysts and solvent-free conditions, showcasing an environmentally friendly strategy for synthesizing complex organic compounds. Such research underscores the potential of 2-oxoimidazolidine derivatives in catalyzing the formation of valuable chemical entities with minimal environmental impact (Massoumi Shahi et al., 2018).

Anticancer Research

The study on the synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids explores the therapeutic potential of compounds structurally related to 4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde. These compounds were tested for their ability to inhibit cancer cell growth, indicating the significance of such structures in developing new anticancer agents (Horishny et al., 2021).

Organic Synthesis and Materials Science

Research on DFT and experimental determination of conformations of 2-(ethoxycarbonylmethoxy)-5-(arylazo)benzaldehydes and their oximes provides insights into the structural aspects of similar compounds. Understanding the conformations and electronic structures of these molecules can inform the design of materials and catalysts with tailored properties for specific applications (Manimekalai & Balachander, 2012).

Lewis Acid Catalysis

The use of Lewis acidic ionic liquids for synthesizing electrophilic alkenes via the Knoevenagel condensation demonstrates the utility of ionic liquids in facilitating chemical reactions. This research points to innovative methods of conducting classic organic reactions in more efficient and environmentally benign ways, potentially applicable to compounds similar to this compound (Harjani et al., 2002).

Propriétés

IUPAC Name |

4-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-7-9-1-3-10(4-2-9)18-8-11(16)14-6-5-13-12(14)17/h1-4,7H,5-6,8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLAJDZXHMTEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)

![4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722097.png)

![[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2722103.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)

![3,4-dimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2722118.png)